N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide
説明
N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide, also known as BDPQ, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. BDPQ has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide involves the inhibition of various cellular pathways involved in cell growth, survival, and proliferation. This compound has been found to inhibit the activation of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell growth and proliferation. This compound also inhibits the activation of nuclear factor-kappaB (NF-κB), which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and inhibition of viral replication. This compound has also been found to have low toxicity and high selectivity for cancer cells.
実験室実験の利点と制限
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide in lab experiments is its low toxicity and high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the potential use of this compound in combination with other drugs or therapies to enhance its efficacy. Furthermore, more studies are needed to elucidate the molecular mechanisms of this compound and its potential therapeutic applications in various diseases.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In viral infection research, this compound has been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,3-diphenylquinoxaline-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O3/c33-29(30-17-19-11-14-25-26(15-19)35-18-34-25)22-12-13-23-24(16-22)32-28(21-9-5-2-6-10-21)27(31-23)20-7-3-1-4-8-20/h1-16H,17-18H2,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWUFQPFHXWSCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。